

Application Notes: NLRP3-IN-27 (Representative Inhibitor) in Sterile Inflammation Models

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Compound of Interest

Compound Name: *Nlrp3-IN-27*

Cat. No.: *B12363138*

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1. Introduction

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of sterile danger-associated molecular patterns (DAMPs), such as extracellular ATP, uric acid crystals, and cholesterol crystals.[2][3] Upon activation, the NLRP3 inflammasome orchestrates the cleavage of pro-caspase-1 into its active form.[4][5] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, secreted forms, and cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[1][6]

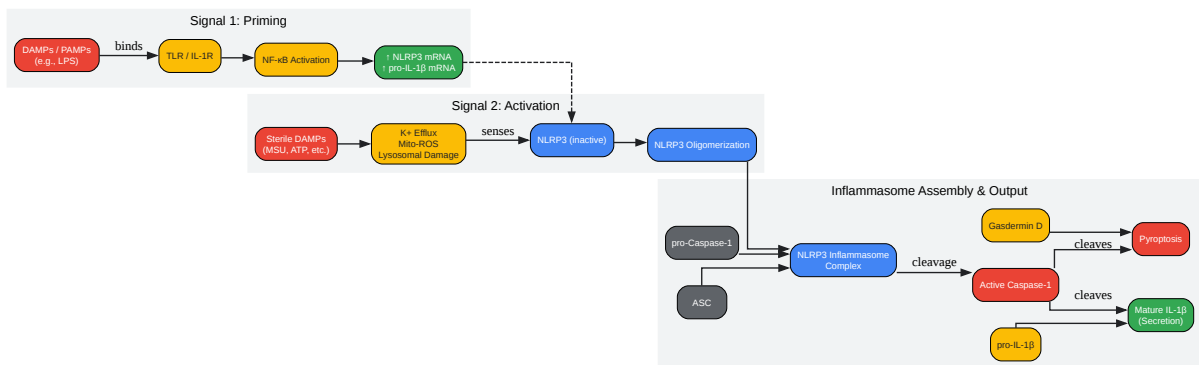
Aberrant activation of the NLRP3 inflammasome is a key driver of sterile inflammatory diseases, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[3][7][8][9] Consequently, direct inhibition of NLRP3 is a promising therapeutic strategy.[10][11] **NLRP3-IN-27** is a representative small-molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory signaling. These notes provide an overview of its application and detailed protocols for its use in preclinical sterile inflammation models.

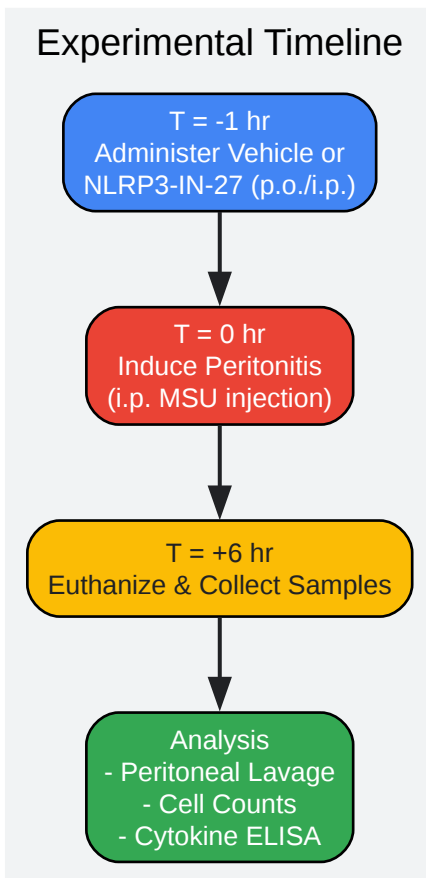
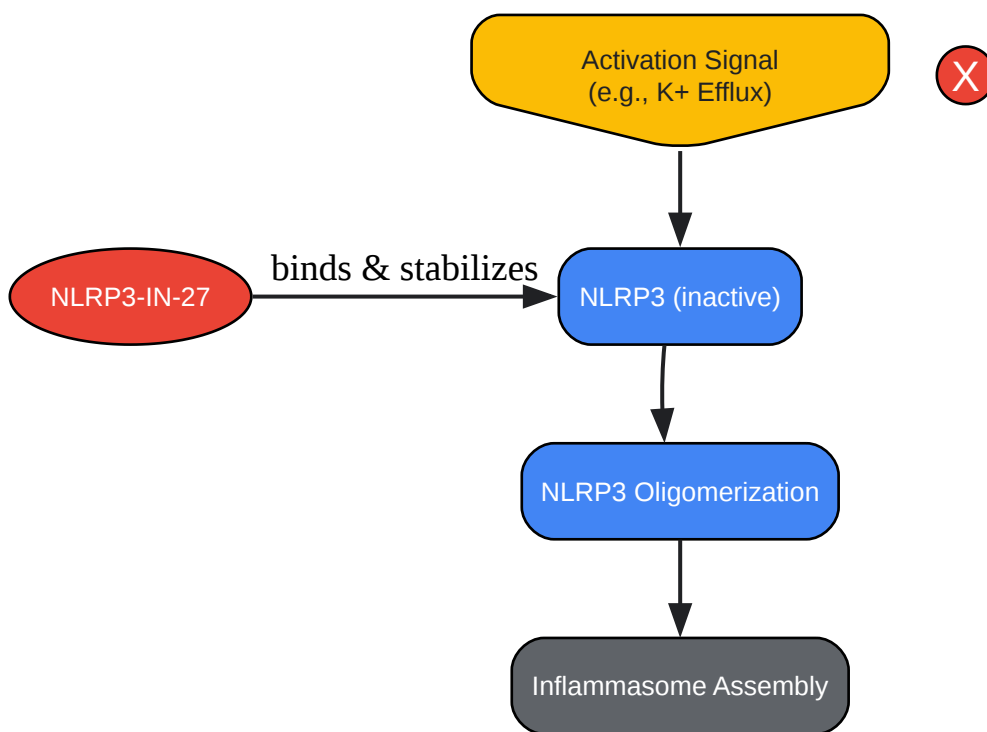
2. NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process.[2][12]

- Signal 1 (Priming): Initiated by microbial components or endogenous cytokines, this step leads to the activation of the transcription factor NF- κ B. This results in the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1 β . [12][13]
- Signal 2 (Activation): A diverse range of DAMPs triggers a common cellular event, such as potassium (K⁺) efflux, mitochondrial dysfunction and reactive oxygen species (ROS) production, or lysosomal damage. [3][14] This leads to a conformational change in the NLRP3 protein, promoting its oligomerization.

The oligomerized NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to the formation of the active inflammasome complex. [4]





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